![molecular formula C18H14BrClN4O3S2 B2892350 N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide CAS No. 389073-10-3](/img/structure/B2892350.png)
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide” is a chemical compound with the molecular formula C18H15BrN4O3S2 and a molecular weight of 479.3707 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H15BrN4O3S2. It contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur . The exact arrangement of these atoms in space defines the compound’s structure, but this information is not provided in the search results.科学的研究の応用
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole and bromophenyl groups may contribute to its activity against various bacterial and fungal species. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Anticancer Properties
Research indicates that derivatives of this compound may have antiproliferative effects, particularly against certain cancer cell lines such as breast adenocarcinoma. This opens up possibilities for the compound to be used in cancer therapy, either alone or in combination with other chemotherapeutic agents .
Antileishmanial and Antimalarial Activities
Compounds with similar structures have shown promise in the treatment of tropical diseases like leishmaniasis and malaria. The compound’s efficacy against these diseases could be explored further, potentially leading to new treatments for these debilitating conditions .
Neuroprotective Effects
Studies on related compounds suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or preventing cognitive decline. This application would be particularly relevant for aging populations and conditions like Alzheimer’s disease .
Antioxidant Properties
The compound’s structure suggests it may have antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This could have implications for preventing diseases associated with oxidative damage, such as heart disease and diabetes .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, which could be useful in studying biochemical pathways or developing treatments for diseases where enzyme activity is dysregulated .
Molecular Modelling and Drug Design
Due to its unique structure, the compound can be used in molecular modelling studies to design new drugs with improved efficacy and reduced side effects. It could serve as a lead compound in the rational design of new therapeutic agents .
Research Tool in Pharmacology
Lastly, the compound can be utilized as a research tool in pharmacological studies to understand the interaction of drugs with biological systems. It could help in elucidating the mechanisms of action for various pharmacological effects .
特性
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O3S2/c1-27-14-7-4-11(20)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIOKYBRMFROOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

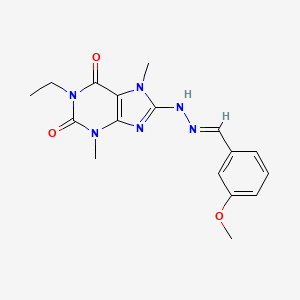
![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)
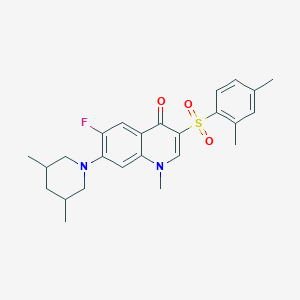
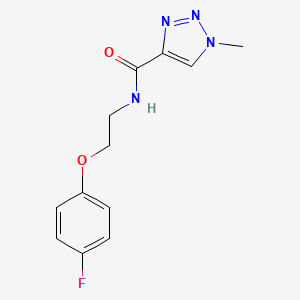
![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
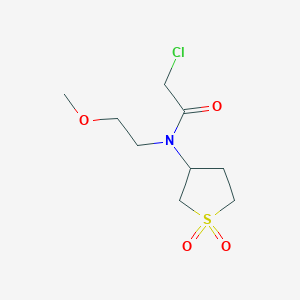
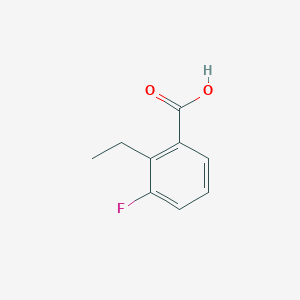
![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)
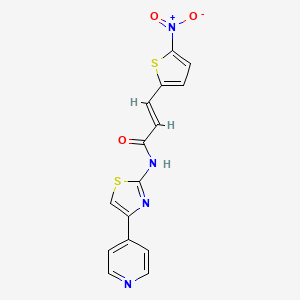
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2892288.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2892290.png)